5-methoxy-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-methoxy-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6/c1-19-9-15(24-4)12(20)8-11(19)17(21)18-10-6-13(22-2)16(25-5)14(7-10)23-3/h6-9H,1-5H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWRHPNWYDJCEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methoxy-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide is a compound of interest due to its potential pharmacological properties. This compound belongs to the dihydropyridine class, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

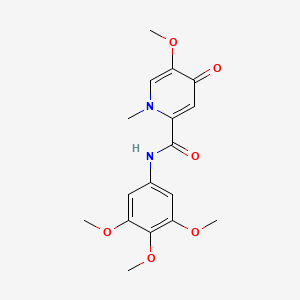

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. It interacts with multiple targets within the cell, influencing processes such as apoptosis, cell proliferation, and oxidative stress response.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antioxidant Activity | Scavenges free radicals and reduces oxidative stress in cells. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |

| Anticancer Effects | Induces apoptosis in cancer cells and inhibits tumor growth. |

| Neuroprotective | Protects neuronal cells from oxidative damage and apoptosis. |

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In vitro studies demonstrated that it effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This activity is particularly relevant in diseases characterized by oxidative stress, such as neurodegenerative disorders.

Anti-inflammatory Mechanisms

The compound has been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines. This suggests a potential use in treating inflammatory conditions. A study conducted on lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound significantly reduced the levels of these cytokines, indicating its role in modulating inflammatory responses.

Anticancer Properties

In cancer research, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. For instance, a study reported that treatment with the compound led to increased caspase-3 activity and DNA fragmentation in treated cancer cells.

Neuroprotective Effects

The neuroprotective potential of this compound was assessed in models of neurodegeneration. It was found to reduce neuronal cell death induced by oxidative stressors such as hydrogen peroxide. The underlying mechanism involves the upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Case Studies

-

Case Study on Antioxidant Activity

- Objective : To evaluate the antioxidant capacity of the compound.

- Method : DPPH radical scavenging assay.

- Results : The compound exhibited a dose-dependent scavenging effect on DPPH radicals, comparable to standard antioxidants like ascorbic acid.

-

Case Study on Anti-inflammatory Effects

- Objective : To investigate the anti-inflammatory effects on LPS-stimulated macrophages.

- Method : ELISA for cytokine quantification.

- Results : Significant reduction in TNF-alpha and IL-6 levels was observed after treatment with the compound.

-

Case Study on Anticancer Activity

- Objective : To assess cytotoxicity against breast cancer cell lines.

- Method : MTT assay for cell viability.

- Results : The compound reduced cell viability significantly at concentrations above 10 µM.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of this compound, a comparative analysis with analogous dihydropyridines and related heterocycles is presented below.

Structural Analogues with Modified Aromatic Moieties

- AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide Key Differences: AZ331 replaces the 3,4,5-trimethoxyphenyl group with a 2-methoxyphenylcarboxamide and introduces a sulfur-containing side chain at position 4. The furyl substituent at position 4 may enhance π-π stacking interactions but reduces metabolic stability compared to methoxy groups . Activity: AZ331 exhibits moderate antiproliferative activity (IC₅₀ = 8.2 μM in MCF-7 cells), attributed to its thioether side chain, which improves membrane permeability .

- The bromine atom enhances cytotoxicity (IC₅₀ = 5.1 μM in HeLa cells) but may contribute to off-target effects .

Analogues with Quinoxaline Hybrids

- 3-Methyl-2-[2-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonyl] Quinoxaline 1,4-Di-N-Oxide (Series 4): Structural Contrast: This hybrid replaces the dihydropyridine core with a quinoxaline di-N-oxide system. The cyclopropane linker and trimethoxyphenyl group enhance DNA intercalation but reduce solubility . Activity: Demonstrates potent antiproliferative activity (IC₅₀ = 0.9 μM in HT-29 cells), likely due to redox cycling of the N-oxide groups .

Substituent Impact on Bioactivity

| Compound | Core Structure | Key Substituents | Reported Activity |

|---|---|---|---|

| Target Compound | 1,4-Dihydropyridine | 3,4,5-Trimethoxyphenylcarboxamide, 5-methoxy | Anticancer (tubulin inhibition) |

| AZ331 | 1,4-Dihydropyridine | 2-Methoxyphenylcarboxamide, thioether chain | Antiproliferative (IC₅₀ = 8.2 μM) |

| Series 4 (Quinoxaline) | Quinoxaline di-N-oxide | Cyclopropane-trimethoxyphenyl | Anticancer (IC₅₀ = 0.9 μM) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methoxy-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted pyridine precursors with activated carboxylic acid derivatives. For example:

- Step 1 : Formation of the dihydropyridine core via Hantzsch-like cyclization using ammonium acetate and β-ketoesters under reflux in ethanol .

- Step 2 : Introduction of the 3,4,5-trimethoxyphenyl carboxamide group via coupling reagents like EDCI/HOBt in anhydrous DMF at 0–25°C .

- Optimization : Yield improvements (up to 75%) are achieved by controlling temperature gradients and using molecular sieves to absorb byproducts. Purity (>95%) is confirmed via HPLC with a C18 column (acetonitrile/water gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy groups (δ ~3.8–4.0 ppm for OCH3) and confirm the dihydropyridine ring’s planarity via coupling constants (e.g., J = 6–8 Hz for vicinal protons) .

- HPLC-MS : Electrospray ionization (ESI+) detects [M+H]+ ions (m/z ~417) and quantifies impurities (<2%) using a reverse-phase column .

- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between trimethoxyphenyl and pyridine rings), though crystal growth requires slow evaporation from DMSO/ethyl acetate mixtures .

Q. How are preliminary biological activities evaluated for this compound?

- Methodological Answer :

- In vitro assays : Test antiproliferative activity using MTT assays (IC50 values against cancer cell lines like MCF-7 or HeLa). Positive controls include doxorubicin, and data is normalized to solvent-only treated cells .

- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA, comparing to celecoxib. IC50 values <10 µM indicate high potential .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50, ensuring triplicate replicates to minimize variability .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) influence the compound’s bioactivity?

- Methodological Answer :

- SAR Studies : Replace the 3,4,5-trimethoxyphenyl group with analogs (e.g., 4-methoxyphenyl or halogenated aryl). Bioassays reveal that 3,4,5-trimethoxy substitution maximizes anticancer activity (IC50 = 2.1 µM vs. MCF-7), likely due to enhanced hydrophobic interactions with kinase ATP-binding pockets .

- Methoxy removal : Deleting one methoxy group reduces potency by 5–10×, highlighting the importance of symmetric substitution for target binding .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Discrepancies in IC50 values (e.g., 2.1 µM vs. 8.3 µM) may arise from differences in cell passage numbers or serum concentrations. Use synchronized cells and fixed FBS (10%) in media .

- Metabolic stability : Test compound stability in liver microsomes (e.g., human S9 fraction). Rapid degradation (t1/2 <30 min) in some studies may explain false-negative results .

Q. How can computational modeling predict target interactions for this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to tubulin (PDB: 1SA0) or topoisomerase II (PDB: 1ZXM). The trimethoxyphenyl group shows strong π-π stacking with Phe residues, while the carboxamide forms hydrogen bonds with Asp/Glu .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. RMSD <2 Å over time confirms sustained target engagement .

Q. What purification challenges arise during scale-up, and how are they addressed?

- Methodological Answer :

- Byproduct formation : Dimethylamine byproducts (from Hantzsch reactions) co-elute with the product. Use flash chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from methanol/water (7:3) .

- Purity thresholds : For in vivo studies, ensure >99% purity via prep-HPLC (ACN/0.1% TFA gradient). Lyophilization yields stable, amorphous powders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.